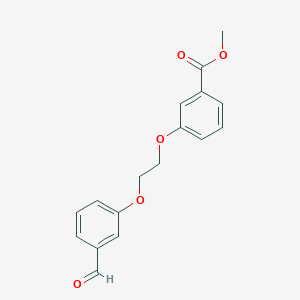

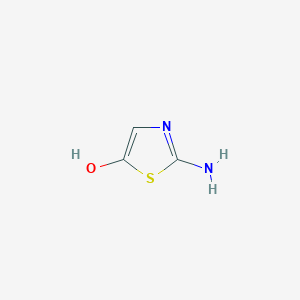

2-Amino-1,3-thiazol-5-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Amino-1,3-thiazol-5-ol is a compound that belongs to the class of organic compounds known as 2,5-disubstituted thiazoles . It is a precursor to sulfathiazole, a type of “sulfa drugs”, and can be used as a thyroid inhibitor in the treatment of hyperthyroidism .

Synthesis Analysis

The synthesis of 2-Amino-1,3-thiazol-5-ol involves several steps. For instance, 2-aminothiazoles are used as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles . The synthesis of these compounds is characterized by FTIR and NMR .Molecular Structure Analysis

The molecular structure of 2-Amino-1,3-thiazol-5-ol is characterized by a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

The chemical reactions involving 2-Amino-1,3-thiazol-5-ol are complex. For instance, it is involved in the formation of Schiff bases, which have diverse therapeutic roles . The reaction yield, melting point, and other properties are determined through various analytical techniques .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Amino-1,3-thiazol-5-ol vary depending on its specific structure and substituents . For instance, its molecular weight is 130.171 g/mol .Applications De Recherche Scientifique

Anticancer Activity

The structure of 2-aminothiazol-5-ol has been linked to potential anticancer properties. Studies have prepared derivatives of this compound and assessed them for in vitro anticancer activity, highlighting its therapeutic potential .

Herbicidal Activity

Compounds with a 2-aminothiazole structure, such as 2-aminothiazol-5-ol, have been reported to exhibit herbicidal activities. This suggests its use in agricultural applications for weed control .

Antioxidant Activity

The antioxidant properties of 2-aminothiazol-5-ol derivatives have also been noted, which could be beneficial in preventing oxidative stress-related damage in biological systems .

Analgesic and Anti-inflammatory Activities

Thiazole derivatives have shown significant analgesic and anti-inflammatory activities in pharmacological testing, indicating the potential use of 2-aminothiazol-5-ol in pain and inflammation management .

Antitumor and Cytotoxic Activity

Some synthesized thiazole compounds have demonstrated potent effects on human tumor cell lines, suggesting that 2-aminothiazol-5-ol could be explored for its antitumor and cytotoxic activities .

Antifungal Activity

Thiazole derivatives have been synthesized and screened for their antifungal activity, which implies that 2-aminothiazol-5-ol could serve as a base structure for developing antifungal agents .

Safety and Hazards

Mécanisme D'action

Target of Action

Thiazole derivatives, which include 2-amino-1,3-thiazol-5-ol, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

For instance, voreloxin, a thiazole derivative, binds to DNA and interacts with topoisomerase II, resulting in DNA double-strand cracks, a G2 stop, and ultimately, cell death .

Biochemical Pathways

Thiazole derivatives have been found to activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems .

Result of Action

Thiazole derivatives have been found to exhibit a wide range of biological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory activities .

Propriétés

IUPAC Name |

2-amino-1,3-thiazol-5-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2OS/c4-3-5-1-2(6)7-3/h1,6H,(H2,4,5) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFTZOKQGKPIYBB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40594877 |

Source

|

| Record name | 2-Amino-1,3-thiazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

857969-56-3 |

Source

|

| Record name | 2-Amino-1,3-thiazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(1-Pyrrolidinyl)phenyl]-1,3-thiazol-2-ylamine](/img/structure/B1320580.png)

![1-[(4-Nitrophenyl)sulfonyl]tetrahydro-4(1H)-pyridinone](/img/structure/B1320585.png)

![Ethyl 4-{2-[4-(methylsulfonyl)phenyl]-2-oxoethyl}tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1320586.png)

![Ethyl 4-{2-hydroxy-2-[4-(methylsulfonyl)phenyl]ethyl}tetrahydro-1(2h)-pyrazinecarboxylate](/img/structure/B1320587.png)

![Tert-butyl 4-[2-(3-formylphenoxy)ethyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1320591.png)

![4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde](/img/structure/B1320599.png)